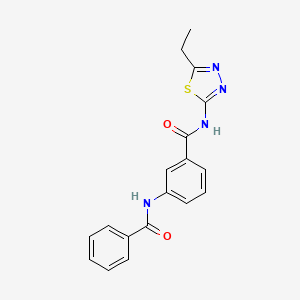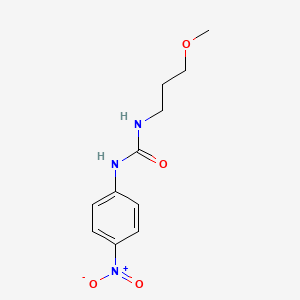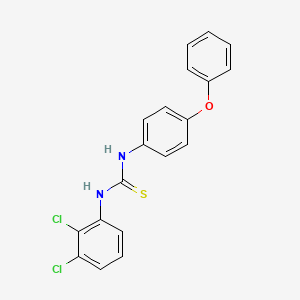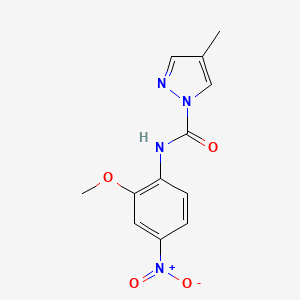![molecular formula C16H18N2O3S B4116750 2-[(phenylsulfonyl)amino]-N-propylbenzamide](/img/structure/B4116750.png)
2-[(phenylsulfonyl)amino]-N-propylbenzamide
Übersicht
Beschreibung
2-[(phenylsulfonyl)amino]-N-propylbenzamide, also known as PSAPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits. PSAPB is a small molecule that belongs to the class of sulfonamide compounds and has a molecular formula of C17H21N2O3S2. In
Wirkmechanismus
2-[(phenylsulfonyl)amino]-N-propylbenzamide exerts its effects by inhibiting the activity of enzymes such as carbonic anhydrase and matrix metalloproteinases. Carbonic anhydrase is involved in various physiological processes, including acid-base balance and bone resorption. Matrix metalloproteinases are involved in tissue remodeling, wound healing, and inflammation. By inhibiting these enzymes, this compound can modulate various biological processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to modulate various biochemical and physiological processes, including cell proliferation, apoptosis, inflammation, oxidative stress, and beta-amyloid accumulation. In cancer cells, this compound has been found to induce apoptosis by activating caspases, which are enzymes that promote cell death. In inflammation, this compound has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In neurodegenerative diseases, this compound has been found to protect neurons from oxidative stress and prevent the accumulation of beta-amyloid.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(phenylsulfonyl)amino]-N-propylbenzamide has several advantages for lab experiments, including its small molecular size, stability, and ability to penetrate cell membranes. This compound can be easily synthesized in the laboratory, and its effects can be studied using various biochemical and physiological assays. However, this compound also has limitations, including its potential toxicity and off-target effects. Further studies are needed to determine the optimal dose and duration of this compound treatment and to assess its safety profile.
Zukünftige Richtungen
2-[(phenylsulfonyl)amino]-N-propylbenzamide has shown promising results in various scientific research areas, and several future directions can be explored. In cancer research, this compound can be further studied as a potential chemotherapeutic agent and combined with other anticancer drugs. In inflammation research, this compound can be further studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In neurodegenerative disease research, this compound can be further studied as a potential treatment for Alzheimer's disease and Parkinson's disease. Further studies are needed to determine the optimal dose and duration of this compound treatment and to assess its safety profile in humans.
Conclusion:
In conclusion, this compound is a small molecule that has gained significant attention in scientific research due to its potential therapeutic benefits. This compound has shown promising results in various scientific research areas, including cancer, inflammation, and neurodegenerative diseases. This compound exerts its effects by inhibiting the activity of enzymes such as carbonic anhydrase and matrix metalloproteinases. This compound has several advantages for lab experiments, including its small molecular size, stability, and ability to penetrate cell membranes. However, further studies are needed to determine the optimal dose and duration of this compound treatment and to assess its safety profile in humans.
Wissenschaftliche Forschungsanwendungen
2-[(phenylsulfonyl)amino]-N-propylbenzamide has shown potential in various scientific research areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis, which is programmed cell death. In inflammation research, this compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, this compound has been found to protect neurons from oxidative stress and prevent the accumulation of beta-amyloid, which is associated with Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-(benzenesulfonamido)-N-propylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-2-12-17-16(19)14-10-6-7-11-15(14)18-22(20,21)13-8-4-3-5-9-13/h3-11,18H,2,12H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHPDHVBQNYRNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-[({[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4116673.png)
![N~4~-(5-chloro-2-methylphenyl)-N~2~-[2-(2-hydroxyethoxy)ethyl]asparagine](/img/structure/B4116678.png)

![2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarboxamide](/img/structure/B4116682.png)
![4-(1,3-benzodioxol-5-ylmethyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide](/img/structure/B4116694.png)
![methyl 3-({[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}amino)-2-thiophenecarboxylate](/img/structure/B4116697.png)
![methyl 2-{[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4116707.png)

![2-methyl-8-[3-(prop-2-yn-1-yloxy)benzyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B4116716.png)
![diethyl 5-{[({4-[(mesitylamino)sulfonyl]phenyl}amino)carbonothioyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4116720.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[1-(tetrahydro-2-furanyl)ethyl]thiourea](/img/structure/B4116744.png)

![[4-({[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}amino)phenyl]acetic acid](/img/structure/B4116767.png)